

BAY 73-6691 Racemate: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: BAY 73-6691 racemate

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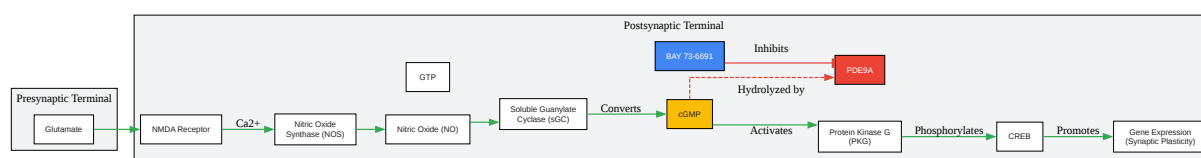
Introduction

BAY 73-6691 emerged as a pioneering molecule in neuroscience research, identified as the first potent and selective inhibitor of phosphodiesterase 9A (PDE9A).^{[1][2]} Developed by Bayer, its primary therapeutic target was Alzheimer's disease, leveraging the hypothesis that modulating cyclic guanosine monophosphate (cGMP) signaling could offer cognitive benefits.^{[1][3]} This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BAY 73-6691. While the user's query specifies the "racemate," the majority of published research focuses on the (R)-enantiomer, identified by the IUPAC name 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one.^[1] It is plausible that the initial discovery involved a racemic mixture, with the (R)-enantiomer subsequently isolated as the more active component. This document will focus on the data available for this specific enantiomer, which is commonly referred to as BAY 73-6691 in the scientific literature.

Core Mechanism of Action: PDE9A Inhibition

BAY 73-6691 exerts its effects by selectively inhibiting the PDE9A enzyme.^[4] PDE9A is highly expressed in brain regions crucial for cognitive functions, including the hippocampus, neocortex, and striatum.^{[1][4]} This enzyme is responsible for the specific hydrolysis of cGMP. By inhibiting PDE9A, BAY 73-6691 prevents the breakdown of cGMP, leading to its accumulation. This enhances signaling cascades downstream of nitric oxide (NO) and

glutamate, particularly the NO/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway.[4][5][6] This pathway is fundamental for synaptic plasticity, a cellular mechanism that underlies learning and memory.[4] Animal studies have shown that by enhancing glutamate signaling, BAY 73-6691 can improve learning and memory.[1]



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BAY 73-6691 enhances cGMP signaling by inhibiting PDE9A.

Quantitative Data Summary

The preclinical evaluation of BAY 73-6691 yielded significant quantitative data regarding its potency, selectivity, and efficacy in various models.

Table 1: In Vitro Potency and Selectivity

Enzyme Target	IC50 (nM)	Reference
Human PDE9A	55	[2] [7]
Murine PDE9A	100	[2]
Human PDE1C	1400 ± 350	[7]
Human PDE2A	>4000	[7]
Human PDE3B	>4000	[7]
Human PDE4B	>4000	[7]
Human PDE5A	>4000	[7]
Human PDE7B	>4000	[7]
Human PDE8A	>4000	[7]
Human PDE10A	>4000	[7]
Human PDE11A	2600 ± 400	[7]

Table 2: Efficacy in In Vitro and In Vivo Models

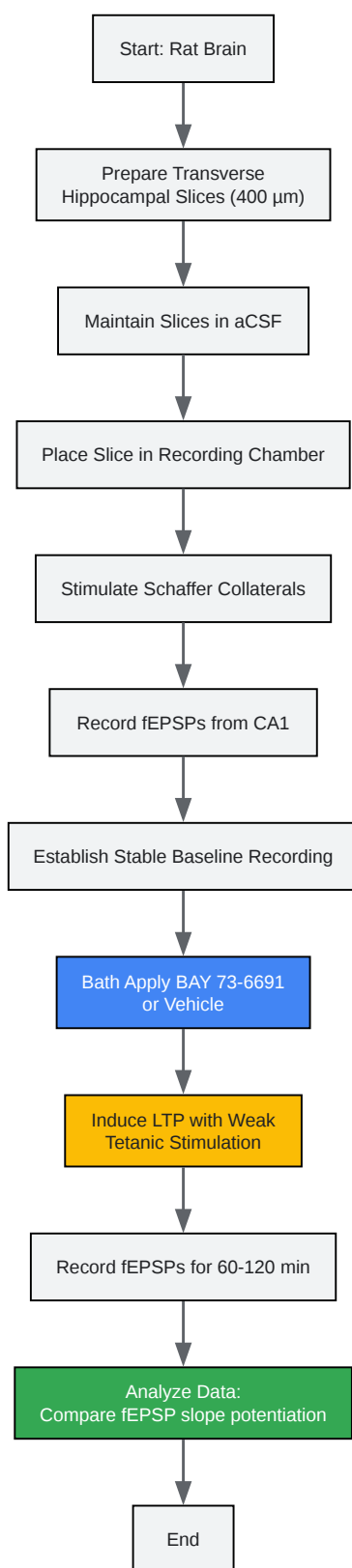
Experimental Model	Key Findings	Dosage/Concentration	Reference
Long-Term Potentiation (LTP) in Hippocampal Slices (Young Wistar Rats)	Enhanced early LTP after weak tetanic stimulation. No effect on basal synaptic transmission.	10 μ M	[5][7]
Long-Term Potentiation (LTP) in Hippocampal Slices (Old FBNF1 Rats)	Increased basal synaptic transmission and enhanced early LTP.	Not Specified	[5][6]
Social Recognition Task (Rats)	Enhanced acquisition, consolidation, and retention of long-term memory.	0.3 and 3 mg/kg (p.o.)	[7]
Object Recognition Task (Rats)	Tended to enhance long-term memory.	Not Specified	[5]
Passive Avoidance Task (Rats)	Attenuated scopolamine-induced retention deficit.	Not Specified	[5][8]
T-Maze Alternation Task (Mice)	Attenuated MK-801-induced short-term memory deficits.	1, 3, and 10 mg/kg	[7][8]
A β 25-35-Induced Neurotoxicity (SH-SY5Y cells)	Dose-dependently attenuated cell apoptosis and oxidative stress.	50, 100, 150, 200 μ g/mL	[9]
A β 25-35-Induced Cognitive Deficits (Mice)	Dose-dependently improved acquisition performance in Morris water maze.	3 mg/kg	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of BAY 73-6691.

Long-Term Potentiation (LTP) in Hippocampal Slices

- Objective: To assess the effect of BAY 73-6691 on synaptic plasticity.[\[4\]](#)
- Slice Preparation: Transverse hippocampal slices (400 μm) are prepared from the brains of rats and maintained in artificial cerebrospinal fluid (aCSF).[\[4\]](#)
- Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collateral pathway.[\[7\]](#)
- LTP Induction: A weak tetanic stimulation protocol is used to induce sub-maximal LTP.[\[7\]](#)
- Drug Application: BAY 73-6691 is bath-applied to the slices at the desired concentration (e.g., 10 μM or 30 μM) and its effect on basal synaptic transmission and LTP is measured.[\[5\]](#)
[\[7\]](#)



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General workflow for Long-Term Potentiation (LTP) experiments.

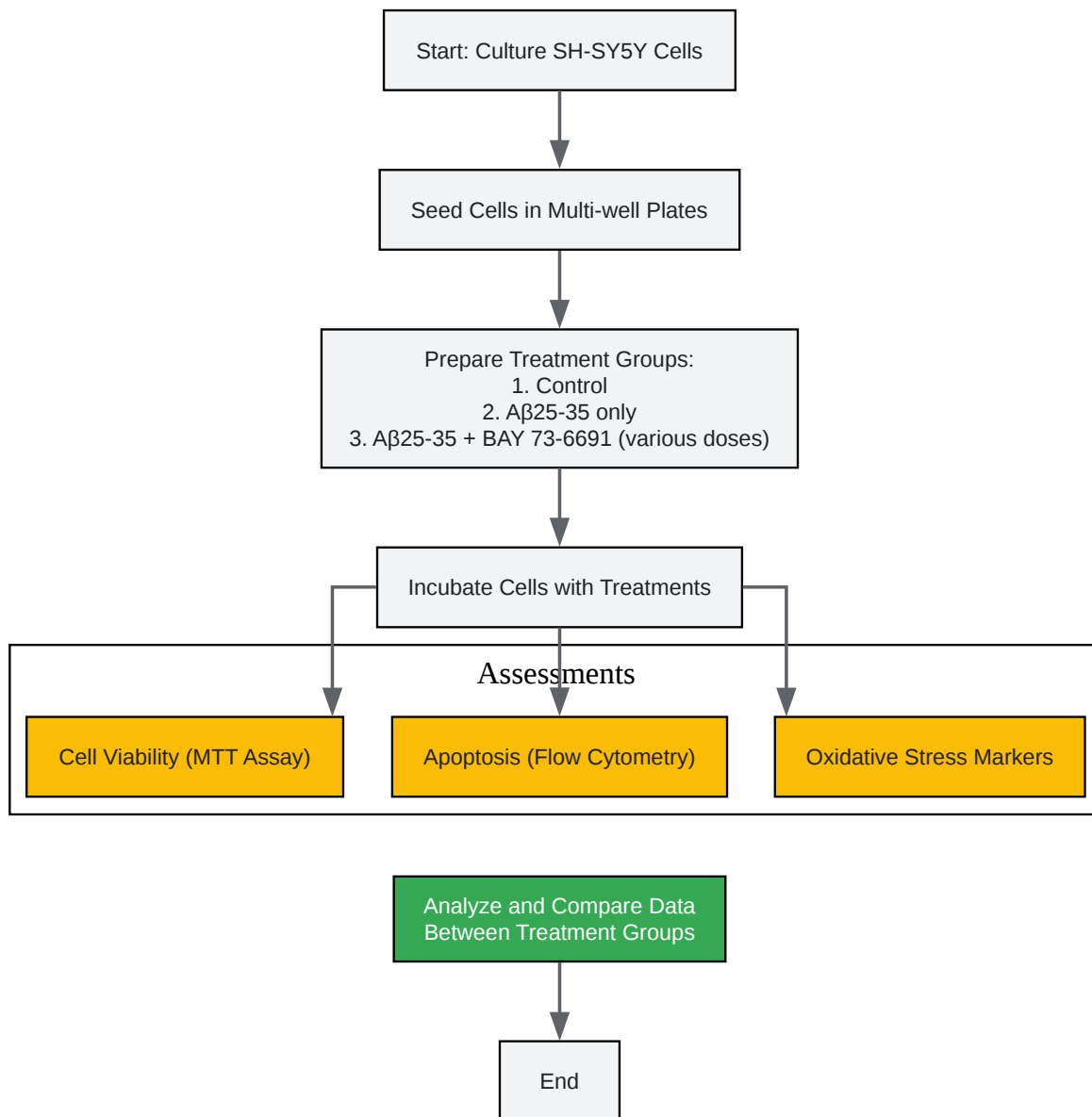
Rodent Behavioral Models

- Objective: To assess short-term social memory.
- Procedure:
 - T1 (Acquisition): A juvenile rat is placed in the home cage of an adult test rat for a short period. The time the adult rat spends investigating the juvenile is recorded.
 - Inter-trial Interval: A delay is introduced.
 - T2 (Retrieval): The same juvenile (familiar) and a novel juvenile are presented to the adult rat. The time spent investigating each juvenile is recorded.
- Drug Administration: BAY 73-6691 or vehicle is administered orally (p.o.) at doses of 0.1, 0.3, 1, and 3 mg/kg, 30 minutes before T1.[\[7\]](#)
- Analysis: A reduction in investigation time towards the familiar juvenile in T2 compared to T1 indicates memory. The effect of the compound on this memory index is evaluated.[\[7\]](#)
- Objective: To assess spatial learning and memory.[\[3\]](#)
- Apparatus: A circular pool filled with opaque water containing a hidden escape platform, with visual cues placed around the pool.[\[4\]](#)
- Protocol:
 - Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform. The starting position is varied for each trial.[\[4\]](#)
 - Probe Trial: 24 hours after the final training session, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). Time spent in the target quadrant is measured.[\[4\]](#)
- Drug Administration: In studies with amyloid- β induced cognitive deficits, BAY 73-6691 was administered to the mice.[\[4\]](#)[\[9\]](#)

- Analysis: Escape latency during acquisition and time spent in the target quadrant during the probe trial are key measures of cognitive performance.[9]

In Vitro Neuroprotection Assay

- Objective: To evaluate the protective effects of BAY 73-6691 against amyloid- β induced neurotoxicity.
- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured.[2]
- Toxicity Induction: Cells are exposed to freshly prepared A β 25-35 peptide (e.g., 20 μ M) to induce apoptosis and oxidative stress.[9]
- Drug Treatment: Cells are co-incubated with A β 25-35 and different concentrations of BAY 73-6691 (e.g., 50, 100, 150, 200 μ g/mL).[9]
- Analysis: Cell viability is assessed using methods like the MTT assay. Apoptosis is measured via techniques such as flow cytometry, and oxidative stress markers are quantified.[6][9]



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Workflow for in vitro neuroprotection assays.

Development and Discontinuation

BAY 73-6691 was a significant step forward in the exploration of PDE9A inhibitors as a therapeutic strategy for cognitive disorders.[1] The promising preclinical data demonstrated its potential to enhance synaptic plasticity and improve memory in various rodent models.[1][5]

However, the further development of this compound was terminated, and the reasons for this decision have not been publicly disclosed.[4][8] Despite its discontinuation, BAY 73-6691 remains a valuable research tool for investigating the role of the cGMP signaling pathway and the function of the PDE9A enzyme in the central nervous system.[1] The insights gained from its development have paved the way for other PDE9A inhibitors, such as PF-04447943 and BI 409306, to be advanced into clinical trials for Alzheimer's disease and schizophrenia.[3][8][10]

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